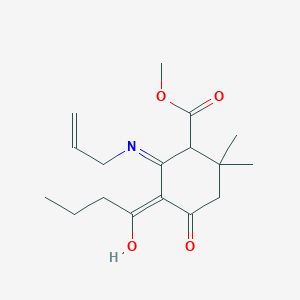![molecular formula C21H18N4O3 B6098070 2-hydroxy-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-phenylacetohydrazide](/img/structure/B6098070.png)
2-hydroxy-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-phenylacetohydrazide, commonly known as HPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. HPB belongs to the class of hydrazones, which are organic compounds known for their diverse biological activities.
Mechanism of Action
The mechanism of action of HPB is not fully understood. However, it is believed that HPB exerts its therapeutic effects by modulating various signaling pathways. HPB has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. HPB has also been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
HPB has been found to exhibit various biochemical and physiological effects in scientific research studies. HPB has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, HPB has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). HPB has also been reported to reduce the levels of ROS and malondialdehyde (MDA), which are markers of oxidative stress.
Advantages and Limitations for Lab Experiments
HPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, HPB has been found to exhibit low toxicity in various in vitro and in vivo studies. However, there are also some limitations for lab experiments with HPB. The solubility of HPB in water is low, which can limit its use in certain experiments. Moreover, the mechanism of action of HPB is not fully understood, which can make it difficult to design experiments to investigate its therapeutic properties.
Future Directions
There are several future directions for research on HPB. One direction is to investigate the therapeutic potential of HPB in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Moreover, the mechanism of action of HPB needs to be further elucidated to understand its therapeutic properties. Another direction is to develop more potent derivatives of HPB that exhibit improved therapeutic properties. Overall, HPB has shown promising therapeutic properties in scientific research studies, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of HPB involves the reaction between 2-hydroxy-5-(phenyldiazenyl)benzaldehyde and 2-phenylacetohydrazide in ethanol. The reaction takes place under reflux conditions for several hours, followed by recrystallization from ethanol to obtain pure HPB. The chemical structure of HPB is confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Scientific Research Applications
HPB has shown potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. HPB has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, HPB has been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-19-12-11-18(24-23-17-9-5-2-6-10-17)13-16(19)14-22-25-21(28)20(27)15-7-3-1-4-8-15/h1-14,20,26-27H,(H,25,28)/b22-14+,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHVJVAQRKEIR-OMEMDERYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6097996.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6097997.png)
![1-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B6098005.png)

![ethyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6098026.png)
![7-(4-fluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098044.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6098046.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6098053.png)
![2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098063.png)
![N-[1-({2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6098081.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6098096.png)
![1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6098097.png)